Lipegfilgrastim is classified as a long-acting G-CSF analog. It is derived from recombinant DNA technology, which allows for the production of proteins with specific modifications that enhance their therapeutic efficacy and safety profiles. The compound's structure features a single polyethylene glycol (PEG) chain attached to a glycan moiety, differentiating it from other G-CSF products like pegfilgrastim, which has PEG directly conjugated to an amino acid .
The synthesis of lipegfilgrastim involves a highly site-specific glycoPEGylation process. This method includes the conjugation of a 20-kDa PEG molecule to a glycan moiety that has been previously attached to the protein backbone rather than directly to an amino acid residue. This innovative approach results in improved pharmacokinetic properties, including increased half-life and reduced clearance rates compared to conventional pegylated forms .
The synthesis can be summarized in the following steps:
Lipegfilgrastim's molecular structure consists of a modified form of human G-CSF with a molecular weight of approximately 38 kDa due to the addition of the PEG moiety. The structural modification provides enhanced solubility and stability, contributing to its extended half-life in circulation .
The key features include:
Lipegfilgrastim undergoes various biochemical interactions primarily through its binding to the G-CSF receptor on neutrophils. This binding initiates internalization via endocytosis, leading to degradation within cells . The specific reactions include:
Lipegfilgrastim exerts its effects by stimulating the proliferation and differentiation of neutrophil precursors in the bone marrow. Upon administration, it binds to specific receptors on hematopoietic cells, promoting increased production of neutrophils and enhancing their release into circulation .
Key aspects include:
Lipegfilgrastim exhibits several notable physical and chemical properties:
Relevant data indicate that lipegfilgrastim has a terminal elimination half-life that is 5–10 hours longer than that of pegfilgrastim, leading to improved dosing convenience for patients undergoing chemotherapy .
Lipegfilgrastim is primarily utilized in oncology for:
Clinical studies have demonstrated its efficacy in comparison to other G-CSF agents, showing significant advantages in terms of dosing frequency and patient adherence .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3